N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the indole moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step usually involves the coupling of the piperidine and indole intermediates under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide: shares structural similarities with other compounds containing piperidine and indole moieties.
Ginsenoside Compound K: Known for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Al3Zr Intermetallic Compound: Used in materials science for its unique mechanical properties.
Uniqueness
What sets This compound apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C24H29N3O3 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C24H29N3O3/c1-29-22-8-7-17(13-23(22)30-2)16-27-11-9-19(10-12-27)26-24(28)14-18-15-25-21-6-4-3-5-20(18)21/h3-8,13,15,19,25H,9-12,14,16H2,1-2H3,(H,26,28) |
InChI Key |
COKVXHXTGGOBEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CC3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
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